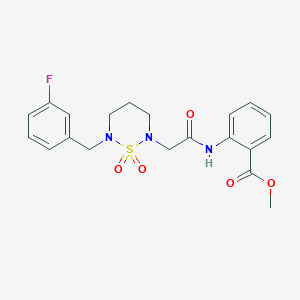

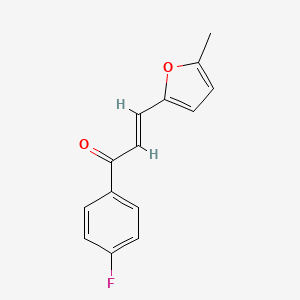

(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

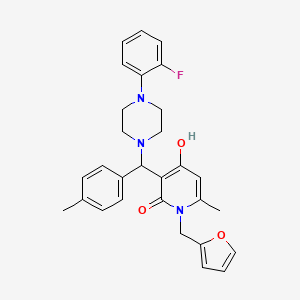

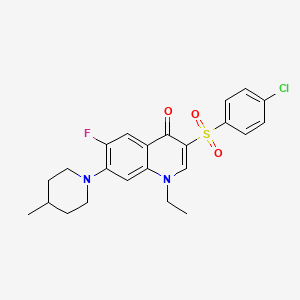

(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 4-fluoro-2-methylfuran-3-prop-2-en-1-one, is a novel compound that has been studied for its potential applications in drug discovery and development. It is a heterocyclic compound containing both a phenyl and a furan ring, and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its ability to interact with various receptors and enzymes, and its potential to be used as an inhibitor of specific proteins. In

Aplicaciones Científicas De Investigación

Molecular Structure and Spectroscopy

- (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a similar compound, has been synthesized and analyzed using IR and X-ray diffraction studies. Its vibrational wavenumbers were calculated, showing that the molecule is stabilized by hyper-conjugative interactions and charge delocalization, with significant first hyperpolarizability, indicating potential for nonlinear optical (NLO) applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Crystallography and Solid-State Structure

- Another similar compound, (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, displays specific planar configurations of its phenyl groups and is part of a crystal packing stabilized by intermolecular hydrogen bonding (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).

Photophysical Properties

- Chalcone derivatives exhibit solvatochromic effects on absorption and fluorescence spectra, indicating potential uses in molecular electronics and photonics due to their intramolecular charge transfer (ICT) interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Biological Activity and Pharmaceutical Potential

- Various chalcone derivatives have demonstrated cytotoxic activities, suggesting potential applications in cancer research and therapy (Mokhtar, Jamalis, Bohari, Rosli, & Fun, 2016).

Quantum Chemical Analysis

- Detailed quantum chemical analyses on similar chalcone derivatives have been performed, providing insights into their spectral characteristics, biological activity, and potential efficiency in photovoltaic cells (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).

Propiedades

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFPLTFZUCXEDH-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)

![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)

![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)

![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)

![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)

![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)

![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)